Subclass B1 MBL Selectivity: SFC vs. B2/B3 MBLs and SPC
SFC selectively inhibits subclass B1 MBLs while sparing B2 and B3 enzymes. Against IMP-1, SFC demonstrates potent inhibition with an IC50 in the nanomolar range, whereas it shows minimal inhibition of B2 (SFH-1) and B3 (L1, SMB-1) MBLs at concentrations up to 100 µM [1]. This contrasts with the broad-spectrum MBL inhibitor captopril, which inhibits multiple subclasses but with significantly lower potency (IC50 > 10 µM against most MBLs) [2]. Additionally, SFC and SPC show comparable B1 selectivity but differ in potency profiles across IMP-1, NDM-1, and VIM-2, with SPC generally exhibiting lower IC50 values [1].
| Evidence Dimension | MBL subclass B1 vs B2/B3 selectivity |
|---|---|
| Target Compound Data | IC50 < 1 µM for B1 MBLs (IMP-1, NDM-1, VIM-2); no significant inhibition of B2 (SFH-1) and B3 (L1, SMB-1) at 100 µM |
| Comparator Or Baseline | Captopril: IC50 > 10 µM across MBL subclasses; SPC: lower IC50 values for B1 MBLs but with a different potency rank order |
| Quantified Difference | SFC exhibits >100-fold selectivity for B1 over B2/B3 MBLs; captopril shows >10-fold lower potency; SFC and SPC differ in relative potency against individual B1 enzymes |
| Conditions | In vitro enzymatic assay using purified recombinant MBLs |
Why This Matters
Selective B1 inhibition minimizes off-target effects on host metalloenzymes and allows precise experimental control in MBL-producing bacterial models.
- [1] Wachino JI, Jin W, Kimura K, Kurosaki H, Sato A, Arakawa Y. Sulfamoyl Heteroarylcarboxylic Acids as Promising Metallo-β-Lactamase Inhibitors for Controlling Bacterial Carbapenem Resistance. mBio. 2020;11(2):e03144-19. View Source
- [2] Ju LC, Cheng Z, Fast W, Bonomo RA, Crowder MW. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters. Trends Pharmacol Sci. 2018;39(7):635-647. View Source
